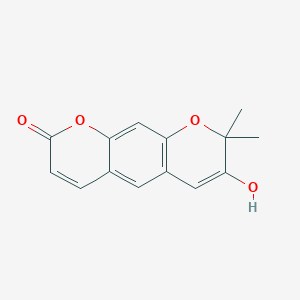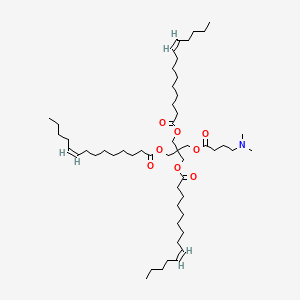
(9Z,9'Z)-2-(((4-(Dimethylamino)butanoyl)oxy)methyl)-2-(((Z)-tetradec-9-enoyloxy)methyl)propane-1,3-diyl bis(tetradec-9-enoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCL053 is an ionizable lipid carrier designed to efficiently introduce active components, particularly nucleic acids, into cells. It is commonly used in the formation of lipid nanoparticles (LNPs) that facilitate the delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) into skeletal muscle cells .
準備方法
Synthetic Routes and Reaction Conditions
TCL053 is synthesized through a series of esterification reactions involving fatty acids and glycerol derivatives. The key steps include:
Esterification: Fatty acids are esterified with glycerol derivatives to form the lipid backbone.
Purification: The resulting product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
In industrial settings, TCL053 is produced in large-scale reactors where controlled esterification reactions are carried out. The process involves:
Reactant Mixing: Fatty acids and glycerol derivatives are mixed in precise ratios.
Reaction Control: Temperature and pH are carefully controlled to optimize the reaction yield.
Purification: The product is purified using industrial-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
TCL053 undergoes several types of chemical reactions, including:
Oxidation: TCL053 can be oxidized to form various oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its ionizable properties.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
科学的研究の応用
TCL053 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex lipid structures and as a reagent in various chemical reactions.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in genetic research and gene editing.
Medicine: Employed in the development of lipid-based drug delivery systems, particularly for delivering mRNA and sgRNA in gene therapy.
作用機序
TCL053 exerts its effects by forming lipid nanoparticles with other lipids such as dipalmitoylphosphatidylcholine (DPPC), polyethylene glycol dimyristoyl glycerol (PEG-DMG), and cholesterol. These nanoparticles encapsulate nucleic acids and facilitate their delivery into cells. The ionizable nature of TCL053 allows it to interact with cellular membranes, promoting the uptake of the encapsulated nucleic acids .
類似化合物との比較
Similar Compounds
SM-102: Another ionizable lipid used in the formation of lipid nanoparticles for mRNA delivery.
MC3: A lipid used in the development of lipid-based drug delivery systems.
DLin-MC3-DMA: A lipid commonly used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of TCL053
TCL053 is unique due to its high efficiency in delivering nucleic acids into skeletal muscle cells and its low immunogenicity, allowing for repeated administrations. Its specific combination with DPPC, PEG-DMG, and cholesterol enhances its delivery capabilities and stability .
特性
分子式 |
C53H95NO8 |
|---|---|
分子量 |
874.3 g/mol |
IUPAC名 |
[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |
InChIキー |
MJPUTLHISFHJJZ-QMJZYSMNSA-N |
異性体SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |
正規SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


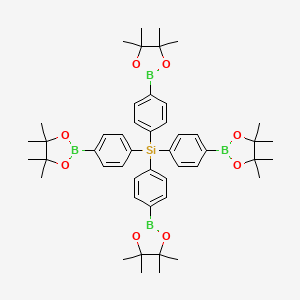
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
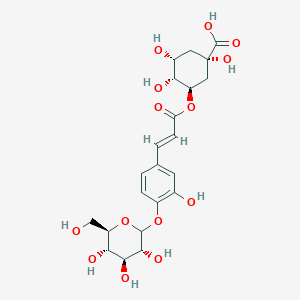
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
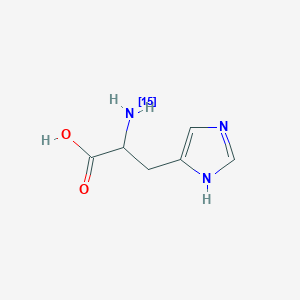
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

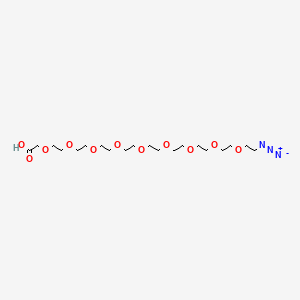

![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
